
N-(2-oxo-2-phenylethyl)methanesulfonamide
Overview
Description
N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 2-oxo-2-phenylethyl moiety
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-(2-oxo-2-substituted)methanesulfonamide with an appropriate aldehyde and cyanoacetamide in a mixture of ethanol and triethyl orthoformate. Anhydrous granulated potassium carbonate is added as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Organic Chemistry
N-(2-oxo-2-phenylethyl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in creating more complex molecules and as a reagent in various chemical reactions, such as:
- Oxidation : Forms sulfonic acid derivatives.
- Reduction : Converts the oxo group to a hydroxyl group.
- Substitution : Participates in nucleophilic substitution reactions.
Recent studies have highlighted its potential biological activities , including:
- Antimicrobial Properties : Investigated for its efficacy against various pathogens.
- Anticancer Activity : Shown to inhibit the growth of cancer cells, particularly in studies involving HeLa and MCF-7 cell lines, with significant tumor size reduction observed in mouse models .
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug discovery and development. Notably, it has been part of research focused on developing inhibitors for diseases such as COVID-19 .
Data Table: Summary of Applications
Case Studies
- Anticancer Research :
- COVID-19 Drug Activity :
- Synthetic Methodology :
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-phenylethyl)benzenesulfonamide
- N-(2-oxo-2-phenylethyl)ethanesulfonamide
- N-(2-oxo-2-phenylethyl)propylsulfonamide
Uniqueness
N-(2-oxo-2-phenylethyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanesulfonamide group provides a different reactivity profile compared to other sulfonamide derivatives, making it valuable for specific applications in research and industry .
Biological Activity
N-(2-oxo-2-phenylethyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. It can react with carbanions and has been noted for its role in vicarious nucleophilic substitution at a benzene ring activated by sulfur-based electron-withdrawing groups.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₃S |
Molecular Weight | 213.26 g/mol |
Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of this compound can effectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to be mediated through several biochemical pathways:
- Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to its anticancer effects.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Potential
A research team conducted a series of experiments on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound demonstrated IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxic effects on these cell lines. Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells compared to control groups .
Summary of Findings
Study Focus | Findings |
---|---|
Antimicrobial Activity | MIC of 32 µg/mL against S. aureus |
Anticancer Activity | IC50 values between 10 µM - 20 µM |
Mechanism | Induction of apoptosis in cancer cells |
Properties
IUPAC Name |
N-phenacylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXNAIRHOPDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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